molecular formula C20H22N2O3 B11512837 (4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone

(4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone

Cat. No.: B11512837
M. Wt: 338.4 g/mol
InChI Key: YLEAUZRUDYETMU-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHYLBENZOYL)PIPERAZINE is a complex organic compound that features a benzodioxole group and a methylbenzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHYLBENZOYL)PIPERAZINE typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and methylbenzoyl intermediates, followed by their coupling with piperazine.

    Preparation of Benzodioxole Intermediate: The benzodioxole intermediate can be synthesized through a series of reactions starting from catechol. Catechol is reacted with formaldehyde under acidic conditions to form the benzodioxole ring.

    Preparation of Methylbenzoyl Intermediate: The methylbenzoyl intermediate can be synthesized by Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Piperazine: The final step involves the coupling of the benzodioxole and methylbenzoyl intermediates with piperazine. This can be achieved through nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHYLBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHYLBENZOYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The benzodioxole and methylbenzoyl groups can interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHYLBENZOYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C20H22N2O3/c1-15-3-2-4-17(11-15)20(23)22-9-7-21(8-10-22)13-16-5-6-18-19(12-16)25-14-24-18/h2-6,11-12H,7-10,13-14H2,1H3

InChI Key

YLEAUZRUDYETMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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